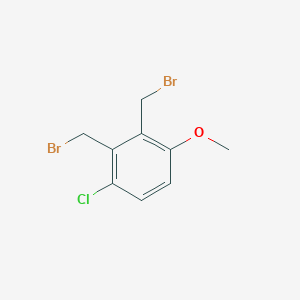
2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene is an organic compound that belongs to the class of halogenated aromatic compounds It is characterized by the presence of bromomethyl groups at the 2 and 3 positions, a chlorine atom at the 1 position, and a methoxy group at the 4 position on the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene typically involves the bromination of 1-chloro-4-methoxybenzene. One common method is the Wohl-Ziegler bromination, which uses N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to introduce bromomethyl groups at the desired positions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure better control over reaction conditions and yield. The use of microwave-assisted synthesis can also enhance reaction rates and selectivity, making the process more efficient .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene can undergo various types of chemical reactions, including:
Nucleophilic substitution: The bromomethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The bromomethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to remove the halogen atoms, yielding a simpler hydrocarbon structure.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products
Nucleophilic substitution: Formation of azides, thiols, or ethers.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of hydrocarbons.
Wissenschaftliche Forschungsanwendungen
2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Employed in the preparation of polymers and advanced materials through polymerization reactions.
Medicinal Chemistry: Investigated for its potential use in the development of pharmaceuticals and bioactive compounds.
Wirkmechanismus
The mechanism of action of 2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene involves its ability to undergo nucleophilic substitution reactions, which can lead to the formation of various bioactive molecules. The bromomethyl groups act as leaving groups, allowing nucleophiles to attack the benzene ring and form new chemical bonds. This reactivity makes it a valuable building block in organic synthesis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Bis(bromomethyl)naphthalene: Similar in structure but with a naphthalene core instead of a benzene ring.
2,3-Bis(bromomethyl)quinoxaline: Contains a quinoxaline ring, offering different electronic properties and reactivity.
2,3-Bis(dibromomethyl)benzene: Has additional bromine atoms, making it more reactive in certain chemical reactions.
Uniqueness
2,3-Bis(bromomethyl)-1-chloro-4-methoxybenzene is unique due to the presence of both bromomethyl and methoxy groups on the benzene ring, which provides a balance of reactivity and stability. The chlorine atom further enhances its reactivity, making it a versatile compound for various synthetic applications .
Eigenschaften
Molekularformel |
C9H9Br2ClO |
|---|---|
Molekulargewicht |
328.43 g/mol |
IUPAC-Name |
2,3-bis(bromomethyl)-1-chloro-4-methoxybenzene |
InChI |
InChI=1S/C9H9Br2ClO/c1-13-9-3-2-8(12)6(4-10)7(9)5-11/h2-3H,4-5H2,1H3 |
InChI-Schlüssel |
WABOBMHDSMUVQT-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=C(C=C1)Cl)CBr)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



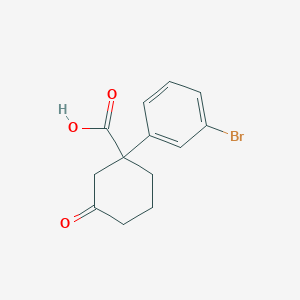
![1-[(Azetidin-3-yloxy)methyl]cyclohexan-1-ol](/img/structure/B13085350.png)
![3-[(3-Cycloheptyl-1,2,4-oxadiazol-5-yl)methyl]piperidine](/img/structure/B13085358.png)
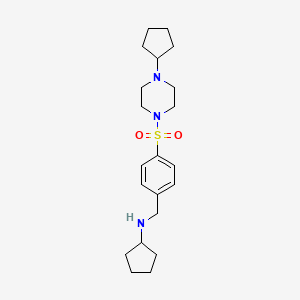


![2-(4-Bromophenyl)-5-(4-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B13085381.png)
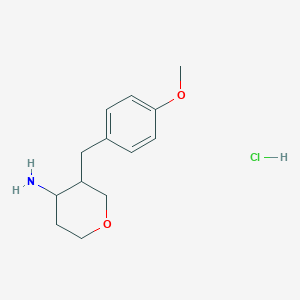
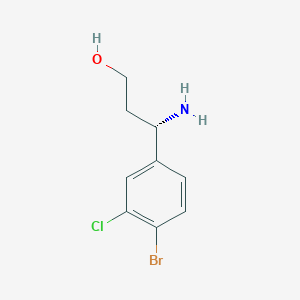

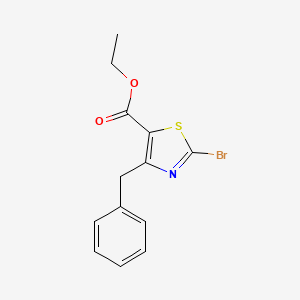

![[3-(1-Methanesulfonylcyclopropyl)phenyl]methanamine](/img/structure/B13085414.png)
